2-Aminopent-4-en-1-ol hydrochloride
Description
Chemical Structure and Properties 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2) is an organic amine hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure features a pentenol backbone with an amino group at position 2 and a double bond at position 4, conferring both nucleophilic (via the amine) and electrophilic (via the alkene) reactivity.
Properties
IUPAC Name |
2-aminopent-4-en-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOPXPTKUDWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Aminopentanol Derivatives
(a) (R)-2-Aminopent-4-en-1-ol Hydrochloride (CAS 926660-30-2)
- Molecular Formula: C₅H₁₂ClNO (identical to the target compound).
- Key Difference : Stereochemistry—the (R)-enantiomer may exhibit distinct biological activity or chiral recognition in synthetic applications .
- Purity : 97%, indicating high synthetic reproducibility .
(b) 1-Aminopentan-2-ol (CAS 5343-35-1)
- Molecular Formula: C₅H₁₃NO (lacks the hydrochloride salt and alkene).
- Properties : Lower polarity due to the absence of ionic chloride, impacting solubility in polar solvents.
- Applications : Intermediate in peptide synthesis or surfactants .
(c) 4-Aminopentan-2-ol (CAS 13325-12-7)
Cyclic and Rigid Analogs
(a) (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride (CAS 168960-19-8)
- Molecular Formula: C₆H₁₂ClNO.
- Applications : Pharmaceutical intermediate for antiviral or anticancer agents .
(b) trans-4-Aminoadamantan-1-ol Hydrochloride (CAS 6850-38-0)
Aromatic Amine Hydrochlorides
(a) 2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0)
- Molecular Formula: C₈H₉Cl₂NO.
- Key Feature: Aromatic ring stabilizes the amino group via resonance, reducing nucleophilicity compared to 2-aminopent-4-en-1-ol hydrochloride .
- Applications: Precursor in heterocyclic synthesis (e.g., indoles or quinolines) .
(b) 2-Amino-5-Methylphenol Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Storage Conditions | Hazard Statements |
|---|---|---|---|---|---|
| This compound | C₅H₁₂ClNO | 137.61 | Linear, alkene at C4 | 2–8°C, inert atmosphere | H302, H315, H319, H335 |
| (R)-2-Aminopent-4-en-1-ol hydrochloride | C₅H₁₂ClNO | 137.61 | (R)-configuration | Not specified | Not available |
| 1-Aminopentan-2-ol | C₅H₁₃NO | 115.16 | Linear, no alkene or hydrochloride | Room temperature | Not classified |
| (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | C₆H₁₂ClNO | 163.62 | Cyclopentene ring | 2–8°C | Not available |
| 2-Amino-4'-chloroacetophenone hydrochloride | C₈H₉Cl₂NO | 206.07 | Aromatic ring, chloro substituent | 2–8°C | Xi (Irritant) |
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